N-(4-(2-氧代吡咯烷-1-基)苯基)-1-苯甲磺酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

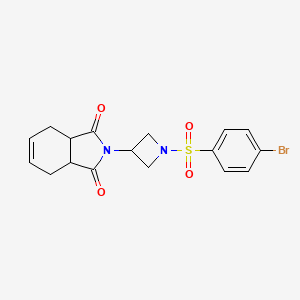

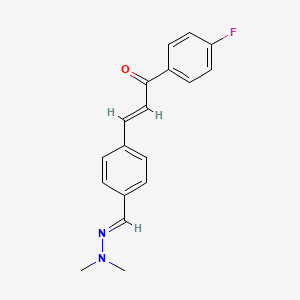

“N-(4-(2-oxopyrrolidin-1-yl)phenyl)-1-phenylmethanesulfonamide” is a chemical compound with a molecular weight of 312.35 .

Molecular Structure Analysis

The molecular structure of “N-(4-(2-oxopyrrolidin-1-yl)phenyl)-1-phenylmethanesulfonamide” is characterized by a pyrrolidine ring, which is a five-membered ring with nitrogen . The structure also includes a phenyl group and a sulfonamide group .Physical and Chemical Properties Analysis

“N-(4-(2-oxopyrrolidin-1-yl)phenyl)-1-phenylmethanesulfonamide” has a molecular weight of 312.35 . Other physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the retrieved data.科学研究应用

合成路线和机理见解

N-(4-(2-氧代吡咯烷-1-基)苯基)-1-苯甲磺酰胺属于一类更广泛的化合物,这些化合物因其在有机化学中的合成用途和机理见解而受到研究。该领域的研究所导致了氨基酸衍生磺酰胺的重排,通过三甲基甲硅烷三氟甲磺酸盐 (TMSOTf) 促进的反应生成手性吡咯烷-3-酮。这一过程突出了从丝氨酸和苏氨酸基磺酰胺合成吡咯烷衍生物的方法学进步,为这些化合物的形成提供了机理解释 (Králová 等人,2019)。

有机合成进展

对该领域的另一重大贡献是通过 4-戊烯基磺酰胺的需氧铜催化氨氧化的直接合成 2-甲酰基吡咯烷和 2-吡咯烷酮的方法的开发。该方法利用分子氧既作为氧化剂又作为氧源,展示了吡咯烷衍生物高效且环保的合成策略的潜力。将这些反应应用于巴氯芬和 (+)-单摩林等化合物的形式合成中,证明了这些方法在有机合成中的实用性 (Wdowik 和 Chemler,2017)。

分子对接和理论研究

此外,该研究扩展到对磺酰胺衍生物在潜在生物医学应用中的理论研究。已经进行了涉及计算和分子对接的研究,以探索磺酰胺衍生物对各种生物靶标的反应性。这种方法旨在发现磺酰胺基化合物的新的治疗潜力,包括它们在抗疟疾活性和其他疾病治疗中的应用。理论计算有助于理解这些化合物的电子性质和反应性,为设计具有优化活性和选择性的新药铺平了道路 (Fahim 和 Ismael,2021)。

作用机制

Target of Action

The primary target of N-[4-(2-oxopyrrolidin-1-yl)phenyl]-1-phenylmethanesulfonamide is the Disintegrin and Metalloproteinase Domain-Containing Protein 17 (ADAM17) . ADAM17 is a key enzyme involved in the process of shedding, where it cleaves the membrane-bound precursors of several growth factors, cytokines, receptors, and cell adhesion molecules .

Mode of Action

N-[4-(2-oxopyrrolidin-1-yl)phenyl]-1-phenylmethanesulfonamide interacts with its target, ADAM17, by binding to its active site . This binding inhibits the enzymatic activity of ADAM17, preventing it from cleaving its substrates . As a result, the shedding process is disrupted, leading to changes in cellular signaling and function .

Biochemical Pathways

The inhibition of ADAM17 affects several biochemical pathways. It primarily impacts the Tumor Necrosis Factor (TNF) signaling pathway , as ADAM17 is responsible for the shedding of TNF-α, a potent pro-inflammatory cytokine . By inhibiting ADAM17, the compound reduces the levels of soluble TNF-α, thereby modulating the inflammatory response .

Pharmacokinetics

Compounds with the pyrrolidine ring, such as this one, are known to efficiently explore the pharmacophore space due to sp3-hybridization, contributing to the stereochemistry of the molecule, and increasing three-dimensional coverage . These properties may influence the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties, potentially enhancing its bioavailability .

Result of Action

The molecular and cellular effects of the compound’s action are primarily related to its impact on the TNF signaling pathway. By inhibiting ADAM17 and reducing the levels of soluble TNF-α, the compound can modulate the inflammatory response . This could potentially lead to anti-inflammatory effects, which may be beneficial in the treatment of diseases characterized by excessive inflammation .

Action Environment

Environmental factors can influence the action, efficacy, and stability of N-[4-(2-oxopyrrolidin-1-yl)phenyl]-1-phenylmethanesulfonamide. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interaction with ADAM17 . .

属性

IUPAC Name |

N-[4-(2-oxopyrrolidin-1-yl)phenyl]-1-phenylmethanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N2O3S/c20-17-7-4-12-19(17)16-10-8-15(9-11-16)18-23(21,22)13-14-5-2-1-3-6-14/h1-3,5-6,8-11,18H,4,7,12-13H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDYQUXJQHGKJNL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1)C2=CC=C(C=C2)NS(=O)(=O)CC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-{[(2-Bromophenyl)methyl]amino}pentan-1-ol](/img/structure/B2873431.png)

![4-(Hydroxymethyl)bicyclo[2.2.2]octane-1-carbonitrile](/img/structure/B2873434.png)

![Tert-butyl 5-[[(E)-4-(dimethylamino)but-2-enoyl]-methylamino]-1,2,4,5-tetrahydro-3-benzazepine-3-carboxylate](/img/structure/B2873438.png)

![(S)-N-(1-cyclopropyl-2,2,2-trifluoroethyl)-4-(6-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidin-3-yl)thiophene-2-carboxamide](/img/structure/B2873441.png)

![N-benzyl-N-ethyl-2-[3-(3-methylbutyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/no-structure.png)

![2,4-dimethyl-N-[(oxan-4-yl)(thiophen-2-yl)methyl]-1,3-thiazole-5-carboxamide](/img/structure/B2873443.png)

![Ethyl 2-[(4-benzoylbenzoyl)amino]-4-phenyl-1,3-thiazole-5-carboxylate](/img/structure/B2873446.png)